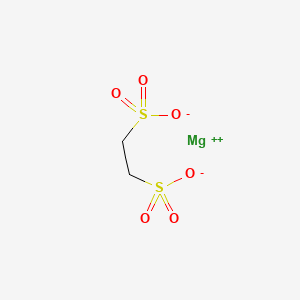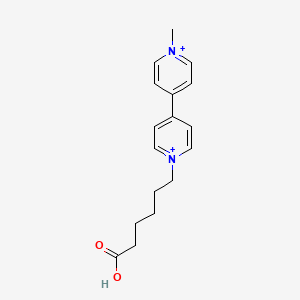
4,4'-Bipyridinium,1-(5-carboxypentyl)-1'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- is a derivative of bipyridinium compounds, which are known for their redox properties and applications in various fields such as chemistry, biology, and materials science. This compound features a bipyridinium core with a carboxypentyl and a methyl group attached, making it a versatile molecule for various applications.
Vorbereitungsmethoden
The synthesis of 4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- typically involves the Menschutkin reaction, where 4,4’-bipyridine reacts with appropriate alkyl halides in the presence of a solvent like acetonitrile . The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridinium core can participate in redox reactions, making it useful in electrochemical applications.
Substitution Reactions: The carboxypentyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products: The major products depend on the specific reactions but can include various substituted bipyridinium derivatives and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- has several scientific research applications:
Chemistry: Used as a redox mediator in electrochemical studies and as a building block for more complex molecules.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of materials with specific redox properties, such as sensors and catalysts.
Wirkmechanismus
The mechanism of action of 4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- involves its redox properties. The bipyridinium core can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, it can interact with DNA and other biomolecules, facilitating gene delivery and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- include other bipyridinium derivatives such as:
- 1-Ethyl-1’-(5-carboxypentyl)-4,4’-bipyridinium
- 1-[1,3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(IV)-s-indacene-8-ylmethyl]-1’-(5-carboxypentyl)-4,4’-bipyridinium
These compounds share similar redox properties but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of 4,4’-Bipyridinium,1-(5-carboxypentyl)-1’-methyl- lies in its specific combination of functional groups, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C17H22N2O2+2 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
6-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C17H21N2O2/c1-18-11-6-15(7-12-18)16-8-13-19(14-9-16)10-4-2-3-5-17(20)21/h6-9,11-14H,2-5,10H2,1H3/q+1/p+1 |
InChI-Schlüssel |
CURUHVYNULZJAB-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



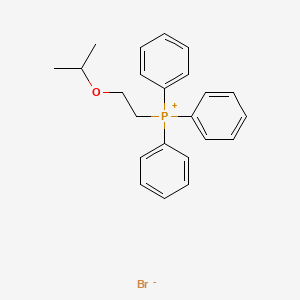
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
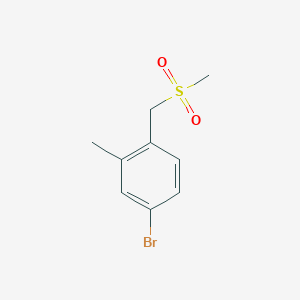
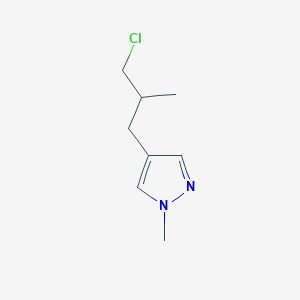
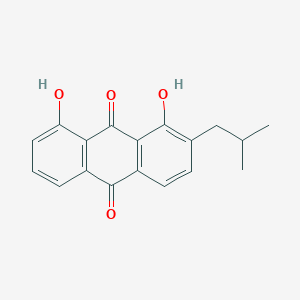
![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)
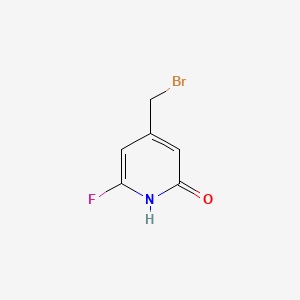
![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
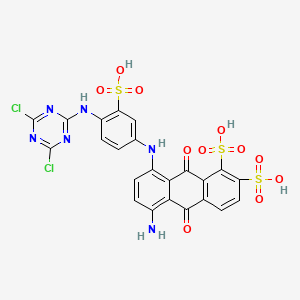
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
